6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both an oxygen and a nitrogen atom within its ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the cyclization of appropriate precursors. One common method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . Another approach includes the photochemical reaction of olefins with carbenes, leading to the formation of the spiro structure via a [1 + 2] cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spiro structure, potentially leading to ring-opening or other structural changes.
Substitution: The spiro compound can undergo substitution reactions, where one or more atoms in the ring system are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism by which 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene: This compound shares a similar spiro structure but includes a bromobutyl group, which may alter its reactivity and applications.
6-Oxa-4-azaspiro[2.4]hept-4-en-7-one, 1,5-diphenyl-:
Uniqueness
6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring system. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
101960-35-4 |
---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
6-phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C11H11NO/c1-2-4-9(5-3-1)10-8-11(6-7-11)13-12-10/h1-5H,6-8H2 |
InChI-Schlüssel |
FHDGTRBLQCQCNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.